molecular formula C15H11NO B12972410 2-Phenyl-1H-indole-7-carbaldehyde

2-Phenyl-1H-indole-7-carbaldehyde

Cat. No.: B12972410
M. Wt: 221.25 g/mol
InChI Key: KBMGCWKEOJJGNR-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an aldehyde group at the seventh position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .

Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of L-proline or Amberlite IRA-400 Cl resin as catalysts has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 2-Phenylindole
  • Indole-3-acetic acid

Comparison: 2-Phenyl-1H-indole-7-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, while 1H-Indole-3-carbaldehyde is primarily used as a precursor in multicomponent reactions, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-phenyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H

InChI Key

KBMGCWKEOJJGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O

Origin of Product

United States

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